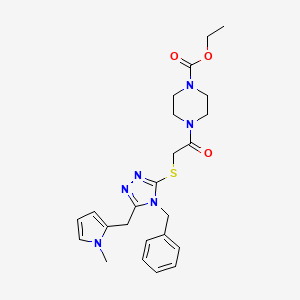
ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H30N6O3S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate, identified by CAS number 896677-59-1, is a complex organic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N6O3S, with a molecular weight of approximately 482.6 g/mol. The structure features a piperazine core, a triazole moiety, and a pyrrole group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O3S |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 896677-59-1 |
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to ethyl 4-(2-(...)) have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that triazole derivatives possess cytotoxic effects against HepG2 liver cancer cells with IC50 values in the low micromolar range . The presence of the triazole ring is crucial for this activity, enhancing interaction with target proteins involved in cancer progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against fungal infections, and derivatives have been synthesized to enhance this property. The thioacetyl group may also contribute to the antimicrobial effects by disrupting microbial cell membranes .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals that modifications to the benzyl and pyrrole groups can significantly influence biological activity. For example:
- Substitution on the benzyl ring : Electron-donating groups tend to enhance activity.
- Pyrrole modifications : Altering substituents on the pyrrole nitrogen can affect binding affinity to biological targets.
- Triazole positioning : The position of the triazole moiety relative to other functional groups is critical for maximizing interaction with target enzymes or receptors .
Case Study 1: Antitumor Efficacy
A study evaluated a series of triazole derivatives against various cancer cell lines, including A549 and MDA-MB-468. Compounds with similar structures to ethyl 4-(2-(...)) demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL, indicating strong potential as anticancer agents .
Case Study 2: Antimicrobial Testing
In vitro tests against common bacterial strains showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting potent antimicrobial properties that warrant further exploration in clinical settings .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-3-33-24(32)29-14-12-28(13-15-29)22(31)18-34-23-26-25-21(16-20-10-7-11-27(20)2)30(23)17-19-8-5-4-6-9-19/h4-11H,3,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUQWMCGOCNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














